molecular formula C17H17N3O B5671227 N-(1-BENZYL-2-METHYL-1,3-BENZODIAZOL-5-YL)ACETAMIDE

N-(1-BENZYL-2-METHYL-1,3-BENZODIAZOL-5-YL)ACETAMIDE

Cat. No.: B5671227
M. Wt: 279.34 g/mol
InChI Key: GYMAPSSHLMVZCT-UHFFFAOYSA-N
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Description

N-(1-Benzyl-2-methyl-1,3-benzodiazol-5-yl)acetamide is a synthetic organic compound belonging to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-2-methyl-1,3-benzodiazol-5-yl)acetamide typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    N-Benzylation: The benzodiazole core is then subjected to N-benzylation using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Acetylation: The final step involves the acetylation of the N-benzylated benzodiazole using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-2-methyl-1,3-benzodiazol-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzodiazole derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Benzodiazole derivatives with oxidized functional groups.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

N-(1-Benzyl-2-methyl-1,3-benzodiazol-5-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-2-methyl-1,3-benzodiazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-(1-Benzyl-2-methyl-1,3-benzodiazol-5-yl)acetamide can be compared with other benzodiazole derivatives, such as:

    N-(1-Benzyl-1,3-benzodiazol-5-yl)acetamide: Lacks the methyl group at the 2-position.

    N-(2-Methyl-1,3-benzodiazol-5-yl)acetamide: Lacks the benzyl group.

    N-(1-Benzyl-2-methyl-1,3-benzodiazol-5-yl)propionamide: Has a propionamide group instead of an acetamide group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-(1-benzyl-2-methylbenzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-18-16-10-15(19-13(2)21)8-9-17(16)20(12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMAPSSHLMVZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644435
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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